![molecular formula C13H26IN3 B12329350 S,S-2,6-bis(1,1-diMethylethyl)-2,3,5,6-tetrahydro-1H-IMidazo[1,2-a]iMidazole HI salt](/img/structure/B12329350.png)

S,S-2,6-bis(1,1-diMethylethyl)-2,3,5,6-tetrahydro-1H-IMidazo[1,2-a]iMidazole HI salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

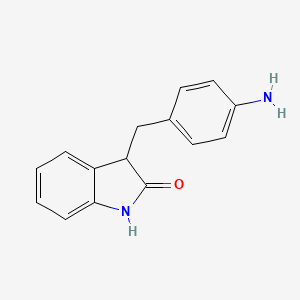

(2S,6S)-2,6-ジ-tert-ブチル-1,2,3,5,6,7-ヘキサヒドロイミダゾ[1,2-a]イミダゾール-4-イウム ヨージドは、イミダゾールファミリーに属する複雑な有機化合物です。 イミダゾールは窒素原子を含む複素環式化合物であり、医薬品、農薬、材料科学における多様な用途で知られています .

製法

合成経路と反応条件

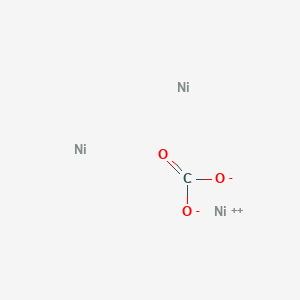

(2S,6S)-2,6-ジ-tert-ブチル-1,2,3,5,6,7-ヘキサヒドロイミダゾ[1,2-a]イミダゾール-4-イウム ヨージドの合成は、一般的にアミドニトリルの環化を伴います。 このプロセスは、ニッケルによって触媒され、続いてプロト脱金属化、互変異性化、脱水環化が行われます . 反応条件は穏やかで、アリールハライドや芳香族複素環など、さまざまな官能基を含めることができます .

工業的生産方法

イミダゾール誘導体の工業的生産方法には、多くの場合、スケールアップ可能な高収率プロセスが含まれます。 これらの方法には、金属触媒の使用や、効率的な生産を確保するための最適化された反応条件が含まれる場合があります .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6S)-2,6-Di-tert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium iodide typically involves the cyclization of amido-nitriles. This process is catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve high-yield processes that can be scaled up. These methods may include the use of metal catalysts and optimized reaction conditions to ensure efficient production .

化学反応の分析

反応の種類

(2S,6S)-2,6-ジ-tert-ブチル-1,2,3,5,6,7-ヘキサヒドロイミダゾ[1,2-a]イミダゾール-4-イウム ヨージドは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、酸素の添加または水素の除去を伴います。

還元: この反応は、水素の添加または酸素の除去を伴います。

置換: この反応は、1つの原子または原子のグループを別の原子または原子のグループと交換することを伴います。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、およびさまざまなハロゲン化剤があります .

主な生成物

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりイミダゾールオキシドが生成される可能性があり、還元によりイミダゾールヒドリドが生成される可能性があります .

科学研究への応用

(2S,6S)-2,6-ジ-tert-ブチル-1,2,3,5,6,7-ヘキサヒドロイミダゾ[1,2-a]イミダゾール-4-イウム ヨージドは、幅広い科学研究用途を持っています。

化学: さまざまな有機反応において触媒として使用されます。

生物学: 抗菌性と抗真菌性を持つ可能性が調査されています.

科学的研究の応用

(2S,6S)-2,6-Di-tert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium iodide has a wide range of scientific research applications:

Chemistry: Used as a catalyst in various organic reactions.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development due to its unique structural properties.

Industry: Utilized in the production of advanced materials and as a component in various industrial processes.

作用機序

(2S,6S)-2,6-ジ-tert-ブチル-1,2,3,5,6,7-ヘキサヒドロイミダゾ[1,2-a]イミダゾール-4-イウム ヨージドの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。 この化合物は、特定の経路を阻害または活性化し、観察された効果をもたらす可能性があります . 特定の用途や状況に応じて、正確な分子標的と経路が異なる場合があります .

類似化合物との比較

類似化合物

イミダゾール: 窒素含有環が類似したより単純な構造。

ベンゾイミダゾール: 融合されたベンゼン環を含み、異なる化学的特性を示します。

トリアゾール: 異なる反応性を示す別の窒素含有複素環.

独自性

(2S,6S)-2,6-ジ-tert-ブチル-1,2,3,5,6,7-ヘキサヒドロイミダゾ[1,2-a]イミダゾール-4-イウム ヨージドは、独自の立体および電子特性を付与する特定のtert-ブチル基とヨウ化物イオンにより際立っています。 これらの特徴は、他のイミダゾール誘導体では効果的でない可能性のある特殊な用途において特に有用です .

特性

分子式 |

C13H26IN3 |

|---|---|

分子量 |

351.27 g/mol |

IUPAC名 |

(2S,6S)-2,6-ditert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole;hydroiodide |

InChI |

InChI=1S/C13H25N3.HI/c1-12(2,3)9-7-16-8-10(13(4,5)6)15-11(16)14-9;/h9-10H,7-8H2,1-6H3,(H,14,15);1H/t9-,10-;/m1./s1 |

InChIキー |

WUQJZPODVWGKFI-DHTOPLTISA-N |

異性体SMILES |

CC(C)(C)[C@H]1CN2C[C@@H](N=C2N1)C(C)(C)C.I |

正規SMILES |

CC(C)(C)C1CN2CC(N=C2N1)C(C)(C)C.I |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Fluoro-2-methoxy-11H-indolo[3,2-c]quinoline-9-carbonitrile](/img/structure/B12329324.png)

![N-methyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12329347.png)

![tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate](/img/structure/B12329373.png)